molecular formula C25H26ClN3O4S2 B2402956 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1331109-32-0

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No.: B2402956
CAS No.: 1331109-32-0
M. Wt: 532.07
InChI Key: XHZBDGQHCIGIGD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3O4S2 and its molecular weight is 532.07. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

The synthesis of this compound typically involves several steps that include the formation of the thieno[2,3-c]pyridine core and subsequent modifications to introduce the benzo[d]thiazole and trimethoxybenzamide moieties. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Inhibition of APE1

One of the key biological activities of this compound is its inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. Research has demonstrated that related compounds exhibit low micromolar activity against purified APE1 and enhance the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cells. This suggests a potential application in cancer therapy by targeting DNA repair pathways .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the core structure can significantly influence biological activity. For instance:

  • The presence of specific substituents on the benzo[d]thiazole ring enhances APE1 inhibition.
  • Compounds with varying alkyl groups on the tetrahydrothieno[2,3-c]pyridine core show different levels of cytotoxicity and selectivity against cancer cell lines .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound against various tumor cell lines (e.g., HepG2, DLD), it was found that certain derivatives exhibited potent activity with IC50 values in the low micromolar range. The mechanism appears to involve both direct DNA damage and modulation of repair pathways .

Case Study 2: ADME Profile

An assessment of the absorption, distribution, metabolism, and excretion (ADME) properties revealed favorable profiles for some derivatives. For example, after intraperitoneal administration in mice at a dose of 30 mg/kg, significant plasma and brain levels were achieved, indicating good bioavailability .

Data Tables

Compound IC50 (µM) Target Cell Line Notes
Compound 15.0APE1HeLaEnhances cytotoxicity of MMS
Compound 28.0APE1HepG2Low micromolar activity
Compound 312.0APE1DLDModulates DNA repair pathways

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2.ClH/c1-28-10-9-15-20(13-28)34-25(21(15)24-26-16-7-5-6-8-19(16)33-24)27-23(29)14-11-17(30-2)22(32-4)18(12-14)31-3;/h5-8,11-12H,9-10,13H2,1-4H3,(H,27,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZBDGQHCIGIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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